N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide
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Overview
Description
“N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide” is a chemical compound . It is related to a series of compounds that have been synthesized and evaluated for their biological activity . These compounds have shown moderate to excellent in vitro α-glucosidase inhibitory activity .
Synthesis Analysis
The synthesis of related compounds involves a series of reactions . For example, a series of novel chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives were synthesized . The compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The molecular structure of “N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide” can be analyzed using techniques such as 1H-NMR and 13C-NMR . For example, a related compound was characterized using 1H-NMR (500 MHz, CDCl3) and 13C-NMR (125 MHz, CDCl3) .Chemical Reactions Analysis
The chemical reactions involving “N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide” and related compounds can be analyzed based on their reactivity . For instance, a Diels–Alder reaction was used in the synthesis of related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide” can be determined using various techniques. For instance, the melting point of a related compound was found to be 213–215 °C .Mechanism of Action
The mechanism of action of “N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide” and related compounds can be inferred from their biological activity. For example, these compounds have shown α-glucosidase inhibitory activity . This suggests that they could potentially be used in the management of type 2 diabetes by delaying glucose absorption .
Safety and Hazards
Future Directions
The future directions for research on “N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide” and related compounds could involve further investigation of their biological activity and potential therapeutic applications. For instance, these compounds could be further evaluated for their potential as α-glucosidase inhibitors to manage postprandial hyperglycemia incidence .
properties
IUPAC Name |
N-[(2-oxo-1H-pyridin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-8(12)11-6-7-4-3-5-10-9(7)13/h2-5H,1,6H2,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQPPSKXCOVYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=CNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide |
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